molecular formula C9H9ClN2O3 B15233116 N-(2-chloroethyl)-3-nitrobenzamide

N-(2-chloroethyl)-3-nitrobenzamide

Cat. No.: B15233116
M. Wt: 228.63 g/mol
InChI Key: NRKRSUHTEQFTHV-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2-chloroethyl group and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloroethyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioethers.

    Reduction: Formation of N-(2-aminoethyl)-3-nitrobenzamide.

    Oxidation: Formation of 3-nitrobenzoic acid derivatives.

Scientific Research Applications

N-(2-chloroethyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA adducts and induce cell cycle arrest.

    Biology: The compound is used in studies related to DNA damage and repair mechanisms.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-3-nitrobenzamide involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The compound primarily targets rapidly dividing cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

N-(2-chloroethyl)-3-nitrobenzamide can be compared with other similar compounds such as:

    Carmustine (BCNU): Another alkylating agent used in cancer treatment. Unlike this compound, carmustine contains a nitrosourea group.

    Lomustine: Similar to carmustine, it is used in the treatment of brain tumors and contains a nitrosourea group.

    N-(2-chloroethyl)-N-nitrosoureas: A class of compounds known for their anticancer activity through the release of nitric oxide and formation of DNA adducts.

This compound is unique due to its specific substitution pattern on the benzamide core, which may confer distinct biological activities and chemical reactivity compared to other related compounds.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(2-chloroethyl)-3-nitrobenzamide

InChI

InChI=1S/C9H9ClN2O3/c10-4-5-11-9(13)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13)

InChI Key

NRKRSUHTEQFTHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCl

Origin of Product

United States

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